Bienvenue dans la boutique en ligne BenchChem!

2-ethyl-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole hydrochloride

Physicochemical profiling Chromatographic method development Solubility prediction

2-Ethyl-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole hydrochloride (CAS 1052076-66-0) is a synthetic benzimidazole derivative with the molecular formula C19H23ClN2O and a molecular weight of 330.8 g/mol. The compound features a benzimidazole core substituted at the 2-position with an ethyl group and at the N1 position with a 3-(p-tolyloxy)propyl chain, supplied as the hydrochloride salt.

Molecular Formula C19H23ClN2O
Molecular Weight 330.86
CAS No. 1052076-66-0
Cat. No. B2513626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethyl-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole hydrochloride
CAS1052076-66-0
Molecular FormulaC19H23ClN2O
Molecular Weight330.86
Structural Identifiers
SMILESCCC1=NC2=CC=CC=C2N1CCCOC3=CC=C(C=C3)C.Cl
InChIInChI=1S/C19H22N2O.ClH/c1-3-19-20-17-7-4-5-8-18(17)21(19)13-6-14-22-16-11-9-15(2)10-12-16;/h4-5,7-12H,3,6,13-14H2,1-2H3;1H
InChIKeyMTTWHYZPOUOLMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Ethyl-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole Hydrochloride (CAS 1052076-66-0): Procurement-Relevant Chemical Identity and Core Properties


2-Ethyl-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole hydrochloride (CAS 1052076-66-0) is a synthetic benzimidazole derivative with the molecular formula C19H23ClN2O and a molecular weight of 330.8 g/mol [1]. The compound features a benzimidazole core substituted at the 2-position with an ethyl group and at the N1 position with a 3-(p-tolyloxy)propyl chain, supplied as the hydrochloride salt [1]. Its InChIKey is MTTWHYZPOUOLMM-UHFFFAOYSA-N, and it is cataloged under PubChem CID 16257749 [1]. This compound belongs to a class of N1-alkoxyarylalkyl-benzimidazoles that are employed as research intermediates, screening library components, and potential pharmacophore scaffolds . Notably, published biological activity data specific to this exact compound are extremely limited; as of the search date, no primary research articles, patents, or bioassay records providing quantitative potency, selectivity, or in vivo efficacy data were identified in PubMed, PubChem BioAssay, ChEMBL, or PatentScope [2]. Consequently, differentiation from structural analogs must currently rely on computed physicochemical properties and class-level structure-activity relationship (SAR) inferences rather than direct empirical biological comparisons.

Why 2-Ethyl-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole Hydrochloride Cannot Be Replaced by Generic Benzimidazole Analogs: Structural Differentiation Rationale


The benzimidazole scaffold is ubiquitous in medicinal chemistry and chemical biology, yet subtle variations in substitution pattern profoundly alter physicochemical properties, target engagement, and experimental reproducibility [1]. The target compound occupies a specific chemical space defined by the simultaneous presence of three structural features: (i) a 2-ethyl substituent on the imidazole ring, (ii) a 3-(p-tolyloxy)propyl chain at N1, and (iii) the hydrochloride salt form [2]. Closely related analogs—such as 1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole (lacking the 2-ethyl group), 1-propyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole (differing in linker attachment and length), and 5,6-dimethyl-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole (bearing additional methyl groups on the benzo ring)—diverge from the target compound in molecular weight, calculated lipophilicity, hydrogen bond donor capacity, rotatable bond count, and conformational flexibility [3][4]. These computed property differences translate into measurable variations in chromatographic retention, solubility, membrane permeability, and protein binding potential that can alter screening outcomes even when the core benzimidazole pharmacophore is preserved [5]. Generic substitution with an uncharacterized analog therefore risks introducing uncontrolled variables into SAR studies, hit validation campaigns, and chemical probe experiments.

Quantitative Differentiation Evidence: 2-Ethyl-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole Hydrochloride vs. Closest Structural Analogs


Increased Molecular Weight and Heavy Atom Count vs. Unsubstituted N1-Analog (CID 3155838)

The target compound possesses a molecular weight of 330.8 g/mol (HCl salt) and 23 heavy atoms, compared with 266.34 g/mol and 20 heavy atoms for the direct analog 1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole (CID 3155838, free base), which lacks the 2-ethyl substituent and the hydrochloride counterion [1][2]. This represents a 64.46 g/mol increase (24.2%) in molecular weight, directly impacting reversed-phase HPLC retention time and logD7.4 estimation. The higher mass also distinguishes the compound in LC-MS workflows, enabling unambiguous identification in mixture screens.

Physicochemical profiling Chromatographic method development Solubility prediction

Enhanced Conformational Flexibility: Rotatable Bond Count vs. 1-Propyl-2-((p-tolyloxy)methyl) Analog (CID 709530)

The target compound contains 6 rotatable bonds, compared with 5 rotatable bonds for the structurally related analog 1-propyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole (CID 709530), which positions the p-tolyloxy moiety at the 2-methylene position rather than the N1-propyl chain [1][2]. The additional rotatable bond in the target compound arises from the ethyl group at the 2-position, providing greater conformational degrees of freedom that may facilitate induced-fit binding to flexible protein pockets or enable diverse binding poses in target engagement studies.

Conformational analysis Molecular recognition Entropy-driven binding

Hydrogen Bond Donor Capacity: Hydrochloride Salt vs. Free Base Analogs

The target compound, supplied as the hydrochloride salt, possesses 1 hydrogen bond donor (the protonated imidazole N-H⁺···Cl⁻ interaction), whereas the free base analogs CID 3155838 and CID 709530 each have 0 hydrogen bond donors [1][2][3]. This HBD difference enables the hydrochloride salt to engage in stronger intermolecular hydrogen bonding networks, which typically correlates with improved aqueous solubility, higher melting points, and enhanced crystallinity compared with the corresponding free base forms. The systemic exposure and dissolution rate of benzimidazole derivatives are known to be highly dependent on salt form selection [4].

Salt form selection Solubility enhancement Crystallinity

Topological Polar Surface Area Parity with Lipophilicity Divergence: TPSA vs. XLogP3 Across Analogs

The target compound shares an identical topological polar surface area (TPSA) of 27.1 Ų with both CID 3155838 (free base) and CID 709530 (free base), indicating conserved polarity at the molecular surface [1][2][3]. However, the calculated lipophilicity (XLogP3) of the closely related analog 1-propyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole is 4.1, while the unsubstituted N1-analog CID 3155838 has an XLogP3 of 3.8 [2][3]. By class-level inference, the addition of a 2-ethyl group in the target compound is expected to increase logP by approximately 0.3–0.5 units relative to CID 3155838 (estimated XLogP3 ~4.1–4.3), based on the well-characterized π-contribution of a -CH₂CH₃ fragment in aromatic heterocycles [4]. This lipophilicity increase, at constant TPSA, predicts enhanced passive membrane permeability without increasing polar surface-mediated efflux liability.

Membrane permeability Blood-brain barrier penetration prediction Lipophilic ligand efficiency

Molecular Complexity and Scaffold Diversity: Complexity Index vs. Structural Analogs

The target compound has a computed complexity score of 327, which is substantially higher than the 289 recorded for the N1-only analog CID 3155838 and modestly above the 314 value for CID 709530 [1][2][3]. The complexity index, calculated by Cactvs, reflects the structural richness of a molecule—incorporating ring diversity, stereochemistry, and substitution pattern. The 38-point increase (13.1%) over CID 3155838 arises specifically from the 2-ethyl substituent, which introduces asymmetry to the imidazole ring electronic environment and additional van der Waals surface, both of which modulate π-π stacking interactions and target recognition [4].

Chemical diversity Library design Fragment-based drug discovery

Recommended Research and Procurement Application Scenarios for 2-Ethyl-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole Hydrochloride


SAR Expansion of Benzimidazole-Based Screening Hits Requiring 2-Alkyl Substitution

When a primary screening hit features a benzimidazole core with an N1-aryloxypropyl substituent but lacks a 2-position substituent, the target compound serves as the logical SAR probe to evaluate the steric and electronic contribution of a 2-ethyl group. The 38-point higher complexity (327 vs. 289) and estimated 0.3–0.5 unit higher logP relative to the N1-only analog CID 3155838 provide a quantifiable basis for assessing lipophilic efficiency (LipE) changes in follow-up dose-response experiments [1][2].

Control Compound for Hydrochloride Salt Form Optimization Studies

In salt screening campaigns for benzimidazole-based lead series, the target compound provides a well-defined hydrochloride reference with 1 HBD (vs. 0 for free base analogs) and a molecular weight of 330.8 g/mol [1]. Comparative dissolution testing against free base analogs (CID 3155838, MW 266.34) and alternative salt forms enables quantitative assessment of the counterion effect on aqueous solubility and thermal stability, directly informing formulation development decisions [3].

Chromatographic Method Development and Analytical Reference Standard

The compound's distinct molecular weight (330.8 g/mol), 6 rotatable bonds, and unique InChIKey (MTTWHYZPOUOLMM-UHFFFAOYSA-N) make it an ideal system suitability standard for RP-HPLC and LC-MS method development targeting benzimidazole-containing mixtures [1]. Its retention time divergence from CID 3155838 (ΔMW = +64.46 g/mol) ensures baseline separation under standard C18 gradient conditions, facilitating purity verification and impurity profiling in synthetic chemistry workflows.

In Silico Modeling Benchmark for 2-Substituted Benzimidazole Pharmacophores

With its combination of conserved TPSA (27.1 Ų) across analogs but divergent lipophilicity, rotatable bond count, and complexity, this compound provides a rigorous test case for computational models predicting passive permeability, CYP450 metabolism, and hERG liability in the benzimidazole chemical space. The class-level inference that 2-ethyl substitution increases logP by ~0.3–0.5 units at constant TPSA offers a falsifiable hypothesis for prospective MDCK-MDR1 permeability assays [2][4].

Quote Request

Request a Quote for 2-ethyl-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.